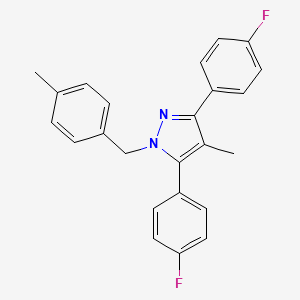![molecular formula C19H19N7O2 B14925523 N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14925523.png)
N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazole-fused heterocycles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyrimidine ring, makes it a promising candidate for various scientific research applications.
Métodos De Preparación
The synthesis of N2-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps. The process begins with the preparation of suitable triazole intermediates, followed by cycloamidation to form the tricyclic system . The reaction conditions often require the use of eco-compatible catalysts and sustainable methodologies to ensure efficient synthesis . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
N~2~-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of novel biologically active compounds . In biology and medicine, it has shown potential as an antibacterial, antifungal, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of other complex molecules .
Mecanismo De Acción
The mechanism of action of N2-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s triazole and pyrimidine rings allow it to bind to enzymes and receptors, modulating their activity . This binding can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N~2~-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as triazoloquinazolines and triazoloquinoxalines . These compounds share similar structural features, including the triazole ring, but differ in their specific ring systems and substituents . The uniqueness of N2-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities .
Propiedades
Fórmula molecular |
C19H19N7O2 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
N-[1-[(3-methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H19N7O2/c1-12-16(21-18(27)17-22-19-20-8-5-9-25(19)24-17)13(2)26(23-12)11-14-6-4-7-15(10-14)28-3/h4-10H,11H2,1-3H3,(H,21,27) |
Clave InChI |
NNSOQAFSLOTQOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CC2=CC(=CC=C2)OC)C)NC(=O)C3=NN4C=CC=NC4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14925444.png)
![2-{4-[(4-bromo-2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14925450.png)
![N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14925453.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925466.png)
![6-cyclopropyl-3-methyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925467.png)
![2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B14925470.png)
![6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925483.png)

![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14925494.png)

![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14925512.png)
![2-[3,5-Bis(1-methyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-1-YL]-4-phenyl-1,3-thiazole](/img/structure/B14925520.png)
![2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide](/img/structure/B14925526.png)
